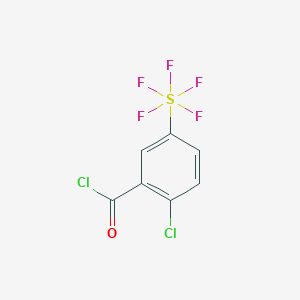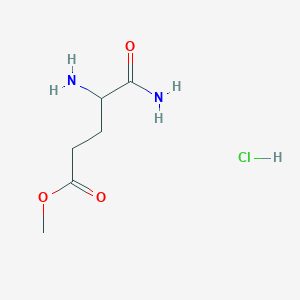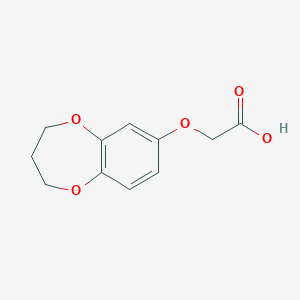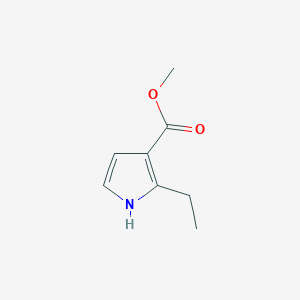
Methyl 2-ethyl-1H-pyrrole-3-carboxylate
Übersicht
Beschreibung
“Methyl 2-methyl-1H-pyrrole-3-carboxylate” is a compound with the molecular weight of 153.18 .
Synthesis Analysis
The synthesis of similar compounds involves the use of Lithium hydroxide in water added into ethyl 2-methyl-1H-pyrrole-3-carboxylate in dioxane. The reaction mixture is heated under reflux for 4 hours, cooled, and partitioned with ethyl acetate and 1 M HCl .Molecular Structure Analysis
The InChI code for “Methyl 2-methyl-1H-pyrrole-3-carboxylate” is1S/C8H11NO2/c1-3-11-8 (10)7-4-5-9-6 (7)2/h4-5,9H,3H2,1-2H3 . Chemical Reactions Analysis
The chemical reactions of similar compounds involve the use of Sodium Hydride (NaH) in dry DMF. After cooling to 0 C, Methyl Iodide (MeI) is added dropwise .Physical and Chemical Properties Analysis
“Methyl 2-methyl-1H-pyrrole-3-carboxylate” has a density of 1.106, a melting point of 78-79 °C, a boiling point of 289.7±20.0 °C (Predicted), a flash point of 129°C, and a vapor pressure of 0.00216mmHg at 25°C .Safety and Hazards
Wirkmechanismus
Target of Action
Methyl 2-ethyl-1H-pyrrole-3-carboxylate is a derivative of pyrrole, a heterocyclic aromatic organic compound . Pyrrole derivatives are known to have various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . .
Mode of Action
It’s known that pyrrole derivatives interact with multiple receptors, which could be helpful in developing new useful derivatives .
Biochemical Pathways
Pyrrole derivatives are known to have a broad spectrum of biological activities, indicating that they likely interact with multiple biochemical pathways .
Pharmacokinetics
It’s known that the compound has a molecular weight of 15318, a density of 1106, a melting point of 78-79 °C, a boiling point of 2897±200 °C, and a vapor pressure of 000216mmHg at 25°C . These properties could influence its bioavailability.
Result of Action
Given the broad spectrum of biological activities of pyrrole derivatives, it’s likely that the compound has multiple effects at the molecular and cellular levels .
Action Environment
This compound is generally safe under normal use conditions . It may cause irritation to the skin, eyes, and respiratory system, like all organic compounds . It should be stored in a cool, dry place, away from fire sources and flammable materials . Environmental factors such as temperature, humidity, and light could potentially influence the compound’s action, efficacy, and stability.
Eigenschaften
IUPAC Name |
methyl 2-ethyl-1H-pyrrole-3-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11NO2/c1-3-7-6(4-5-9-7)8(10)11-2/h4-5,9H,3H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FWZOVQKKSCXOHE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(C=CN1)C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
153.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


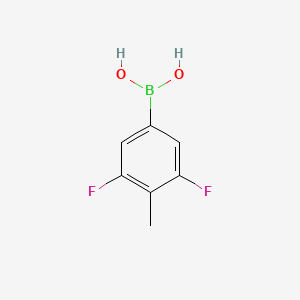
![1-methyl-2-phenyl-1H,6H,7H-pyrrolo[2,3-c]pyridin-7-one](/img/structure/B1431374.png)

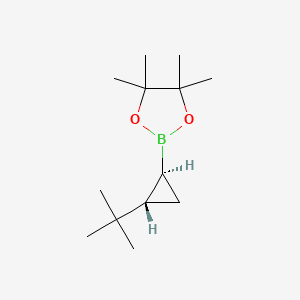
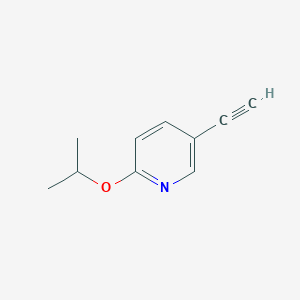
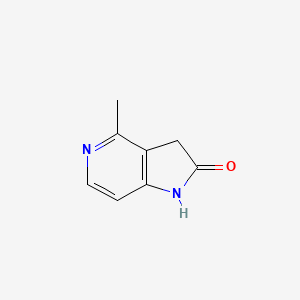

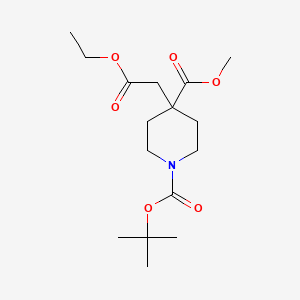
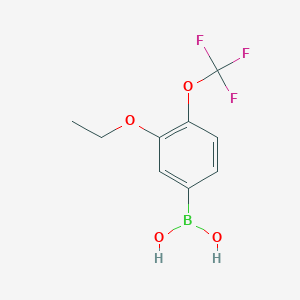

![3-[4-(Trifluoromethyl)phenyl]prop-2-yn-1-amine hydrochloride](/img/structure/B1431392.png)
